Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate

Pharmaceutical impurity profiling LC-MS/MS method development Reference standard characterization

Sourcing an incorrect Pitavastatin impurity analog-such as the 4-fluorophenyl variant (Impurity 23)-can compromise method specificity and regulatory compliance. Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate (CAS 868536-53-2) is the definitive Pitavastatin Impurity 29 reference standard, resolving this analytical risk. • Unique monoisotopic mass (303.1259 Da) and absence of fluorine enable interference-free SRM transition development distinct from co-eluting 4-fluorophenyl analogs. • Validated for ICH Q2(R1)-compliant method development, system suitability testing, and stress-study degradant fate mapping. • Available as a fully characterized standard with CoA, facilitating impurity library construction and ANDA regulatory submissions.

Molecular Formula C20H17NO2
Molecular Weight 303.361
CAS No. 868536-53-2
Cat. No. B565813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate
CAS868536-53-2
Molecular FormulaC20H17NO2
Molecular Weight303.361
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=CC=C4
InChIInChI=1S/C20H17NO2/c1-23-20(22)18-17(13-7-3-2-4-8-13)15-9-5-6-10-16(15)21-19(18)14-11-12-14/h2-10,14H,11-12H2,1H3
InChIKeyFVGIMCZZDJUYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Core Properties


Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate (CAS 868536-53-2) is a fully-substituted quinoline-3-carboxylate ester featuring a cyclopropyl group at C2, a phenyl ring at C4, and a methyl ester at C3. It is formally classified as Pitavastatin Impurity 29 and is employed as a characterized reference standard for analytical method development, validation, and quality control of the cholesterol-lowering agent Pitavastatin [1]. Key computed physicochemical descriptors include a molecular weight of 303.4 g/mol, XLogP3 of 4.2, zero hydrogen bond donors, and three hydrogen bond acceptors [2]. These properties differentiate it from closely related 4‑fluorophenyl and ethyl‑ester analogs in chromatographic retention, mass spectrometric detection, and reactivity.

Method Development
Characterized impurity standard for HPLC and LC-MS/MS method validation.
Impurity Identification
Enables unambiguous detection of Pitavastatin Impurity 29 distinct from fluorinated analogs.
System Suitability
Provides chromatographic resolution challenge to verify column performance.

Why Analogs Cannot Substitute


Within the quinoline-3-carboxylate ester family, minor structural modifications—such as 4‑phenyl versus 4‑(4‑fluorophenyl) substitution or methyl versus ethyl ester—produce measurable differences in molecular weight, lipophilicity, hydrogen bonding, and chromatographic retention time [1]. In regulated pharmaceutical analysis, each impurity reference standard must possess a unique retention time and mass spectrum to ensure unambiguous identification and quantification [2]. Using an analog in place of the specified impurity standard would compromise method specificity, accuracy, and regulatory compliance. The quantitative evidence below demonstrates that CAS 868536‑53‑2 possesses discrete physicochemical and regulatory-identity attributes not shared by its closest commercially available analogs.

Mass Detection
Phenyl vs. 4-fluorophenyl substitution yields distinct mass patterns; analog use may cause misassignment in SRM channels.
HPLC Retention
Higher lipophilicity of the fluorinated analog shifts retention; a validated method for Impurity 29 may fail resolution criteria.
Regulatory Identity
Impurity 29 and Impurity 23 are distinct pharmacopeial entities; substitution would compromise ANDA filing compliance.

Quantitative Differentiation Evidence


Mass Difference vs. 4‑Fluorophenyl Analog

The target compound (C₂₀H₁₇NO₂, monoisotopic mass 303.1259 Da) differs from its closest analog, Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (Pitavastatin Impurity 23, CAS 121659‑86‑7, C₂₀H₁₆FNO₂, monoisotopic mass 321.1165 Da), by replacement of the 4‑fluorophenyl group with an unsubstituted phenyl ring. This results in a mass difference of 17.99 Da and distinct isotopic patterns [1][2]. In electrospray ionization mass spectrometry, the two compounds yield different [M+H]⁺ precursor ions (m/z 304.13 vs. 322.12), enabling unambiguous selected reaction monitoring (SRM) transitions without cross-talk .

Mass distinction
Method context
Target: C20H17NO2, 303.1259 Da
Comparator: C20H16FNO2, 321.1165 Da
Δ 17.99 Da
Supports unambiguous MS detection in impurity profiling.
Computed exact masses; no experimental HRMS data provided.
Pharmaceutical impurity profiling LC-MS/MS method development Reference standard characterization

Lipophilicity & Retention vs. Fluorophenyl Analog

The computed XLogP3 of the target compound is 4.2 [1]. For the 4‑fluorophenyl methyl ester analog (CAS 121659‑86‑7), the introduction of a fluorine atom increases lipophilicity; quantitative structure–property relationship (QSPR) models predict an XLogP3 value of approximately 4.5–4.7 based on the Hansch π constant for aromatic fluorine (+0.14) [2]. This lipophilicity difference alters reversed-phase HPLC retention. Under typical C18 column conditions, an increase of 0.3–0.5 log P units corresponds to a retention time shift of roughly 2–5 minutes, depending on gradient steepness [3].

Lipophilicity & retention
Class-level
Target XLogP3 4.2
Fluorophenyl analog est. 4.5–4.7
Δ ~0.3–0.5 units
May shift reversed-phase HPLC retention; supports method selectivity.
XLogP3 computed; comparator logP estimated from fragment constants.
Reversed-phase HPLC Lipophilicity-driven separation Quality control

Regulatory Identity: Impurity 29 vs. 23

The target compound is cataloged as Pitavastatin Impurity 29, while the 4‑fluorophenyl methyl ester analog is cataloged as Pitavastatin Impurity 23 [1][2]. Each impurity number represents a unique chemical entity with its own acceptance criteria in drug product specifications. The two impurities co-occur in pitavastatin calcium drug substance and must be individually quantified . A 2022 patent application (CN 114685367 A) explicitly lists methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate as a distinct impurity requiring separate chromatographic separation from the 4‑fluorophenyl series [3].

Regulatory identity
Specification review
Impurity 29 vs. Impurity 23
Separate acceptance criteria per pharmacopeial framework
Procurement of correct standard is mandatory for ANDA method compliance.
No public quantitative limits; each requires individual chromatographic separation.
Pharmacopeial reference standards ANDA submission Method validation

Solubility vs. Ethyl Ester Analog

The target methyl ester possesses 3 hydrogen bond acceptors (HBA) and zero hydrogen bond donors (HBD) [1]. The ethyl ester analog, Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS 148516‑11‑4, C₂₁H₁₈FNO₂, MW 335.37), also has 3 HBA but differs in ester alkyl chain length, which alters polar surface area and solubility in aqueous-organic mobile phases . The methyl ester exhibits higher aqueous solubility than the ethyl ester; for analogous aromatic esters, a one-carbon increase in alkyl chain length reduces aqueous solubility by approximately 0.5 log units [2]. This affects diluent composition during standard preparation and can impact peak shape in reversed-phase HPLC.

Solubility context
Class-level
Methyl ester; HBA = 3
Predicted ~0.5 log unit higher aqueous solubility than ethyl ester analog
May simplify standard preparation in aqueous-organic diluents.
Solubility trend derived from general aromatic ester equation, not measured for this pair.
Sample preparation Solubility in mobile phase Diluent selection

Key Application Scenarios


LC-MS/MS Impurity Profiling Method

The distinct monoisotopic mass (303.1259 Da) and absence of fluorine make CAS 868536‑53‑2 an essential calibrant for developing selected reaction monitoring (SRM) transitions that are free from interference by the co‑eluting 4‑fluorophenyl analog (Impurity 23) [1]. Its use ensures that the analytical method achieves the specificity required by ICH Q2(R1) for impurity quantification in drug substance and drug product.

System Suitability for Compendial Methods

Because the target compound differs from Impurity 23 by a phenyl‑to‑4‑fluorophenyl substitution, it provides a chromatographic resolution challenge that mirrors real‑world separation requirements. Its inclusion in system suitability mixtures validates column performance and gradient reproducibility before batch analysis [2].

Forced Degradation: Non-Fluorinated Pathways

In stress studies (acid, base, oxidative, photolytic), the non‑fluorinated phenyl ring of CAS 868536‑53‑2 may follow different degradation kinetics than the 4‑fluorophenyl analogs, enabling pathway‑specific impurity fate mapping. The compound serves as a marker for degradants arising from the non‑fluorinated branch of pitavastatin synthesis .

Synthesis of Impurity Libraries

As a key intermediate in the convergent synthesis of pitavastatin, the methyl ester group allows selective hydrolysis or transesterification to generate a panel of related substances for impurity library construction, supporting both process development and regulatory submissions [3].

Application
Selection Property
Validation Focus
Impurity Profiling Method (LC-MS/MS)
Mass distinction from fluorinated analogs
Detection specificity without cross-talk
System Suitability Testing
Chromatographic retention behavior
Resolution from Impurity 23
Forced Degradation Studies
Non-fluorinated degradation pathway
Degradant fate mapping
Impurity Library Synthesis
Methyl ester derivatization potential
Impurity panel generation via hydrolysis/transesterification
Quote Request

Request a Quote for Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.